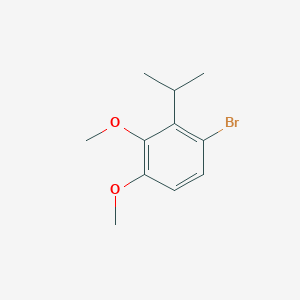

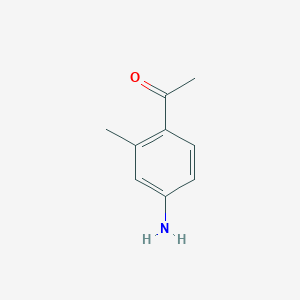

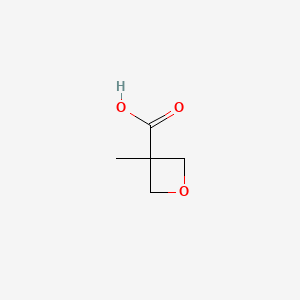

4-Hydroxy-8-cyanoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxyquinoline derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry. The synthesis and functionalization of these compounds have been explored to enhance their utility and efficacy in different applications.

Synthesis Analysis

The synthesis of 4-hydroxyquinoline compounds can be achieved through various methods. A copper-catalyzed intramolecular cyclization reaction of 2-isocyanoacetophenone derivatives has been described to afford 4-hydroxyquinolines chemoselectively. This method is advantageous due to its mild reaction conditions and chemoselectivity, providing a new protocol for constructing these compounds from functionalized isocyanides . Additionally, the synthesis of 4-alkoxy-8-hydroxyquinolines involves a key reaction of selective protection of the hydroxyl group at the 8-position in 4,8-dihydroxyquinoline, followed by alkylation and subsequent removal of the protective group .

Molecular Structure Analysis

The molecular structure of 4-hydroxyquinoline derivatives can be complex and diverse. For instance, the reaction of 4-cyano-1,3-dihydroxy-5,6-7,8-tetrahydroisoquinoline with Vilsmeier reagent leads to the formation of chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with structures confirmed by spectral data and X-ray crystal structure analysis . This highlights the intricate molecular transformations that can occur with 4-hydroxyquinoline derivatives under specific reaction conditions.

Chemical Reactions Analysis

4-Hydroxyquinoline derivatives can undergo various chemical reactions, leading to the formation of different products. For example, the reaction of a tetrahydroisoquinoline derivative with Vilsmeier reagent can yield chlorinated naphthyridines, with the reaction mechanism involving the formation of a chloro aldehyde intermediate . Furthermore, the synthesis of 4-alkoxy-8-hydroxyquinolines demonstrates the ability of these compounds to undergo selective protection and alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyquinoline derivatives can be influenced by their molecular structure and substituents. For instance, the luminescent properties of Zn(II) and Cd(II) complexes derived from cyano-modified 2-substituted 8-hydroxyquinolines have been studied, revealing tunable solid-state emissions from yellow to red. These properties are facilitated by noncovalent interactions such as aromatic π-π stacking and C–H⋯N hydrogen bonds . Additionally, the antiproliferative evaluation of certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives indicates that the position and nature of substituents on the quinoline ring are crucial for their biological activity, with some derivatives showing significant activity against solid cancer cells .

Applications De Recherche Scientifique

-

Antimicrobial, Anticancer, and Antifungal Effects

- Field : Medicinal Chemistry

- Application : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

- Methods : The synthesis of 8-HQ derivatives involves various synthetic strategies .

- Results : Numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

-

Cytoprotection

- Field : Neurology

- Application : The 8-hydroxyquinoline pharmacophore scaffold has been shown to possess a range of activities as metal chelation, enzyme inhibition, cytotoxicity, and cytoprotection .

- Methods : A 48-membered Betti-library was constructed by the utilization of formic acid mediated industrial-compatible coupling with sets of aromatic primary amines such as anilines, oxazoles, pyridines, and pyrimidines, with (hetero)aromatic aldehydes and 8-hydroxiquinoline derivatives .

- Results : The best candidates showed potent, nanomolar activity in all test systems and support the need for future studies in animal models of central nervous system (CNS) disorders .

Orientations Futures

Compounds containing the 8-Hydroxyquinoline moiety, such as 4-Hydroxy-8-cyanoquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERFNFGHIWLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564078 |

Source

|

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-8-cyanoquinoline | |

CAS RN |

127285-55-6, 848128-91-6 |

Source

|

| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)